molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

Ethyl 2-chloro-3-oxopentanoate

Cat. No. B1338114
CAS RN: 24045-73-6
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as Knoevenagel condensation, which is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . This reaction involves 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions. Another synthesis method includes the reaction of the lithium salt of ethyl cyanoacetate with a specific fluorinated compound to produce ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic methods and X-ray diffraction studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exists in the solid state as the enamine tautomer and crystallizes in space group Pbca .

Chemical Reactions Analysis

The compounds synthesized in these studies are evaluated for their reactivity in various biological assays. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was tested for antimicrobial and antioxidant activities . The hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate leads to the formation of ethyl 2-hydroxy-4-arylbutyrate, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the lattice constants and bond distances, which are crucial for understanding the physical properties . The chemical properties, such as reactivity and selectivity, are influenced by the functional groups present in the molecules. For instance, the presence of a hydroxy group can lead to intramolecular hydrogen bonding, which can affect the compound's solubility and stability .

Scientific Research Applications

Synthesis of Imino and Amino Esters

Ethyl 2-chloro-3-oxopentanoate is used in the efficient synthesis of γ-imino and γ-amino-ß-enamino esters, crucial in organic chemistry. For example, ethyl 3-azido-4-oxopentanoate, derived from ethyl 3-chloro-4oxopentanoate, can produce ethyl 4-imino-3-amino-2-pentenoates. These compounds are further reduced chemoselectively to ethyl 4-alkylamino-3-amino-2-pentenoates upon hydrogenation (Mangelinckx, Vooren, Clerck, & Kimpe, 2005).

Asymmetric Synthesis in Biochemical Applications

This compound is instrumental in asymmetric synthesis, such as the production of key intermediates for leukotriene synthesis. The compound undergoes reduction processes with baker’s yeast, leading to ethyl 3-chloro-2-hydroxyoctanoate, a vital intermediate in biochemical reactions (Tsuboi, Furutani, & Takeda, 1987).

Role in Anionic Polymerization

In polymer chemistry, ethyl 2,2,4-trimethyl-3-oxopentanoate, a variant of this compound, is known to induce rapid polymerization of methyl methacrylate, highlighting its role in the anionic polymerization process (Lochmann & Trekoval, 1981).

Production of Chiral Drugs

This compound is a precursor for enantiopure intermediates used in chiral drug production. Its asymmetric reduction by biocatalysis is advantageous for creating statins, cholesterol-lowering drugs. This process includes screening microorganisms for biocatalysis, gene cloning, cofactor regeneration, and biocatalysis in Escherichia coli (Ye, Ouyang, & Ying, 2011).

NAD(P)H Models in Organic Synthesis

This compound derivatives are reduced by NAD(P)H models in the presence of magnesium perchlorate, offering insights into selective reduction processes in organic chemistry. This reduction leads to the formation of specific butanoates, demonstrating a hydride transfer mechanism in such reactions (Meijer & Pandit, 1985).

Biocatalytic Reduction for Pharmaceutical Synthesis

This compound is also reduced biocatalytically to ethyl (S)-4-chloro-3-hydroxybutanoate, a reaction used in pharmaceutical synthesis. Escherichia coli cells, expressing genes for carbonyl reductase and glucose dehydrogenase, are utilized as catalysts in this process. This approach is noted for its high yield and enantiomeric excess, making it practical for synthesizing optically pure compounds (Kizaki et al., 2001).

Microbial Reduction in Biotechnology

Microbial reduction of this compound to produce optically active ethyl-4-chloro-3-hydroxybutanoate showcases the application of microbial biotechnology in the synthesis of chiral compounds. This process involves various microorganisms, highlighting the diversity and potential of microbial biocatalysts in industrial applications (Shimizu et al., 1990).

Mechanism of Action

properties

IUPAC Name

ethyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFOQNVIPGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513073
Record name Ethyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24045-73-6
Record name Ethyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-3-oxopentanoate
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Synthesis routes and methods I

Procedure details

Sulphuryl chloride (286 g.) was added dropwise to a solution of ethyl 3-oxopentanoate (300 g.) in chloroform (250 ml.) at 10°-15°. Following addition the mixture was stirred overnight at room temperature, heated under reflux for 0.5 hours and cooled. After washing with water, sodium bicarbonate and water, the solution was dried (sodium sulphate), concentrated, and fractionated to yield ethyl 2-chloro-3-oxopentanoate, b.p. 94°-96°/14 mm.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 3-oxopentanoate, 20.0 grams (0.175 mole), was stirred at ambient temperature, and 23.6 grams (0.175 mole) of sulfuryl chloride was added dropwise during a 20 minute period. Upon completion of addition, the reaction mixture was stirred for about 16 hours. The reaction mixture was then distilled under reduced pressure, yielding 23.3 grams of ethyl 2-chloro-3-oxopentanoate; bp 100°-103° C. at 21 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-3-oxopentanoate
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Ethyl 2-chloro-3-oxopentanoate

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